N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step often involves the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This can be achieved through the reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene or a phosgene substitute under controlled conditions .
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Coupling Reaction: : The intermediate is then reacted with 4-(3-methylphenoxy)butanamide in the presence of a base such as triethylamine. This step usually requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles .
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Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the phenyl ring or the butanamide backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide has several applications in scientific research:
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Pharmaceuticals: : It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic properties.
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Agrochemicals: : The compound’s structural features make it a candidate for developing new herbicides or pesticides.
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Materials Science: : Its unique chemical properties are explored for creating advanced materials with specific functionalities, such as coatings or polymers.
Mechanism of Action
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a trifluoromethyl group and a butanamide backbone is relatively rare, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-12-4-2-5-14(10-12)25-9-3-6-17(24)23-13-7-8-16(19)15(11-13)18(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYVPHYKFTYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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